

Application Note: HPLC Analysis of Thiamphenicol Glycinate Hydrochloride

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Compound of Interest

Compound Name: *Thiamphenicol glycinate hydrochloride*

Cat. No.: *B1221911*

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This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **thiamphenicol glycinate hydrochloride**. This method is applicable for the simultaneous determination of thiamphenicol glycinate and its active metabolite, thiamphenicol, making it suitable for quality control, stability studies, and pharmacokinetic analysis in drug development.

Introduction

Thiamphenicol glycinate hydrochloride is a water-soluble prodrug of thiamphenicol, a broad-spectrum antibiotic. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient (API). Reversed-phase HPLC with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility.

The method described herein provides a clear and validated protocol for the separation and quantification of thiamphenicol glycinate and thiamphenicol.

Experimental

A summary of the HPLC instrument conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	Hypersil ODS2, 5 µm
Mobile Phase	Acetonitrile:Water (87:13, v/v) containing 0.003 M tetrabutyl ammonium bromide and 0.056 M ammonium acetate
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection Wavelength	224 nm

- **Standard Solution:** A stock solution of **thiamphenicol glycinate hydrochloride** and thiamphenicol reference standards is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations.
- **Sample Solution:** The sample preparation will depend on the matrix. For drug substance, a solution is prepared by accurately weighing and dissolving the sample in the mobile phase. For drug product, a representative portion is ground, and the active ingredient is extracted with the mobile phase, followed by filtration. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is necessary. For instance, plasma samples can be extracted with ethyl acetate.[\[1\]](#)[\[2\]](#)

Results and Discussion

The developed HPLC method demonstrates good separation and resolution between thiamphenicol glycinate and thiamphenicol. The method was validated for its linearity, precision, and accuracy.

Table 2: Method Validation Summary[\[1\]](#)

Parameter	Thiamphenicol Glycinate	Thiamphenicol
Linearity Range (µg/mL)	0.78 - 100	0.78 - 100
Intra-day Precision (RSD, %)	< 10%	< 10%
Inter-day Precision (RSD, %)	< 10%	< 10%
Recovery (%)	> 80%	> 80%

The calibration curves for both thiamphenicol glycinate and thiamphenicol showed excellent linearity within the specified concentration range.^[1] The precision of the method was confirmed by the low relative standard deviation (RSD) for both intra-day and inter-day analyses.^[1] The recovery of the analytes from biological matrices was consistently above 80%, indicating the efficiency of the extraction procedure.^[1]

Protocol: HPLC Method for Thiamphenicol Glycinate Hydrochloride Analysis

Scope

This protocol describes the procedure for the quantitative determination of **thiamphenicol glycinate hydrochloride** and thiamphenicol using reversed-phase HPLC with UV detection.

Materials and Reagents

- **Thiamphenicol Glycinate Hydrochloride** Reference Standard
- Thiamphenicol Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Tetrabutyl ammonium bromide
- Ammonium acetate
- Ethyl acetate (for plasma samples)

Instrumentation

- HPLC system equipped with a UV detector
- Hypersil ODS2, 5 μm column or equivalent
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)

Preparation of Solutions

- Mobile Phase: Prepare a solution of acetonitrile and water (87:13, v/v) containing 0.003 M tetrabutyl ammonium bromide and 0.056 M ammonium acetate.^{[1][2]} Filter and degas the mobile phase before use.
- Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of **thiamphenicol glycinate hydrochloride** and thiamphenicol reference standards in the mobile phase to obtain a known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.78 to 100 $\mu\text{g/mL}$).^[1]

Sample Preparation

- Drug Substance: Accurately weigh about 25 mg of the **thiamphenicol glycinate hydrochloride** sample, dissolve it in and dilute to 50 mL with the mobile phase.
- Plasma Samples: To 1 mL of plasma, add a suitable internal standard and 5 mL of ethyl acetate.^{[1][2]} Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Chromatographic Procedure

- Set up the HPLC system according to the conditions specified in Table 1.
- Equilibrate the column with the mobile phase until a stable baseline is obtained.
- Inject 20 μL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
- Record the chromatograms and integrate the peak areas for thiamphenicol glycinate and thiamphenicol.

Data Analysis

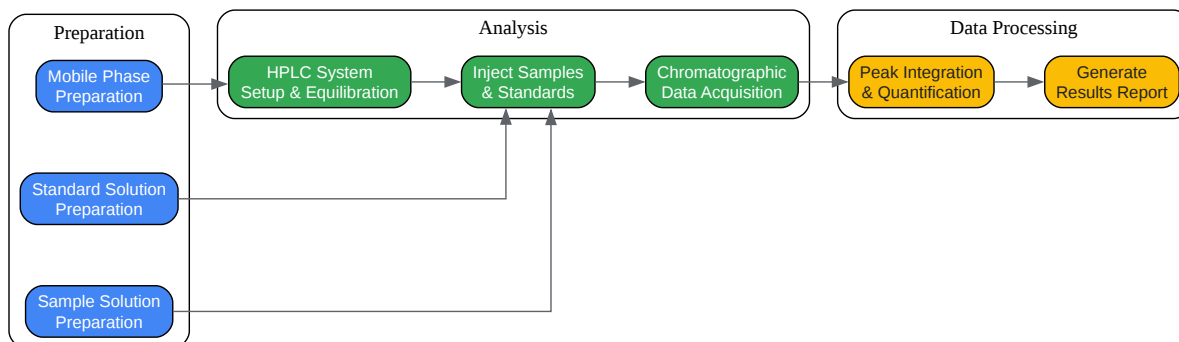
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Determine the concentration of thiamphenicol glycinate and thiamphenicol in the samples by interpolating their peak areas on the calibration curve.

System Suitability

The system suitability should be checked before starting the analysis. The parameters to be monitored include:

- Tailing factor: Should be less than 2.0 for the analyte peaks.
- Theoretical plates: Should be greater than 2000 for the analyte peaks.
- Repeatability: The relative standard deviation (RSD) of replicate injections of a standard solution should be less than 2.0%.

Visualizations



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Caption: HPLC analysis workflow for **thiamphenicol glycinate hydrochloride**.

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References

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